molecular formula C20H20N2O2S B2561989 Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421489-40-8

Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No. B2561989
CAS RN: 1421489-40-8
M. Wt: 352.45
InChI Key: IXRQQJXVYPKRMU-UHFFFAOYSA-N
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Description

“Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a complex organic compound. Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of this compound is C20H20N2O2S, and its molecular weight is 352.45. The structure of benzofuran compounds is versatile and unique, making them an important basis for medicinal chemistry .


Chemical Reactions Analysis

The construction of benzofuran rings has been a subject of research in recent years. One method involves a free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Antibacterial Activity

Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone and its derivatives exhibit promising antibacterial properties. Researchers have explored their efficacy against both gram-positive and gram-negative bacteria . These compounds could potentially serve as novel antimicrobial agents to combat drug-resistant strains.

Cancer Treatment

Inhibition of overactive receptor tyrosine kinase (TK) signaling pathways is a key strategy in cancer therapy. Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone derivatives might play a role in this context, offering potential as anti-cancer agents .

Photophysical Properties

The crystal structure of related tetraaryl-4H-pyran derivatives suggests interesting photophysical and mechanochromic properties. These findings open avenues for applications in optoelectronics and materials science .

Synthetic Chemistry

Researchers have synthesized novel benzofuran-2-yl derivatives, including those with a cyclobutyl substituent. These compounds can serve as building blocks for further synthetic endeavors, contributing to the field of organic chemistry .

Neuropharmacology

While not extensively studied, the piperidine moiety in this compound hints at potential neuropharmacological applications. Further investigations could reveal its effects on neurotransmitter systems and neurological disorders .

Anti-Inflammatory and Analgesic Properties

Given the diverse therapeutic advantages associated with furan-containing compounds, including anti-inflammatory and analgesic effects, it’s worth exploring whether Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone contributes to these properties .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including as potential natural drug lead compounds .

properties

IUPAC Name

1-benzofuran-2-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-20(18-13-16-5-1-2-6-17(16)24-18)22-11-8-15(9-12-22)14-25-19-7-3-4-10-21-19/h1-7,10,13,15H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRQQJXVYPKRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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